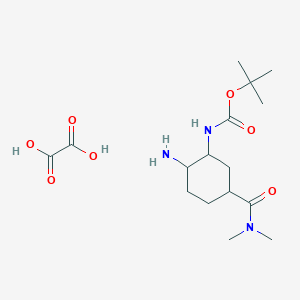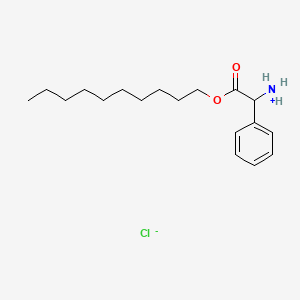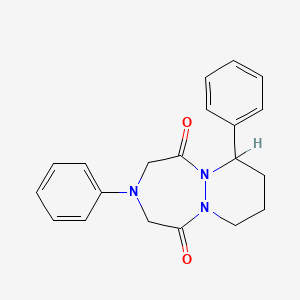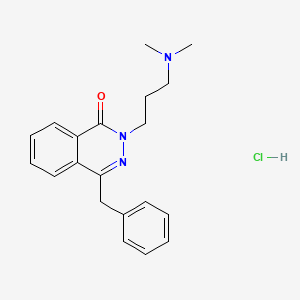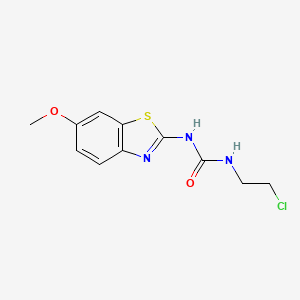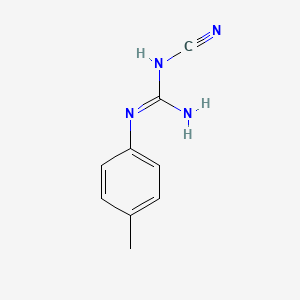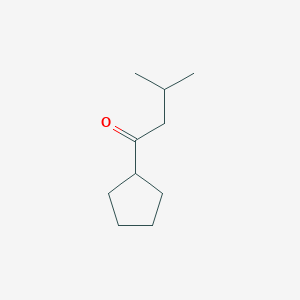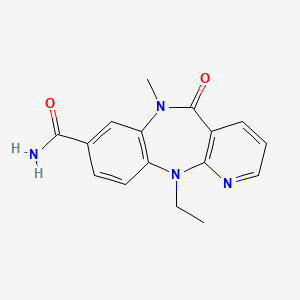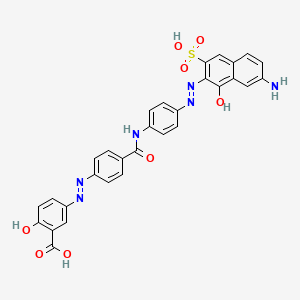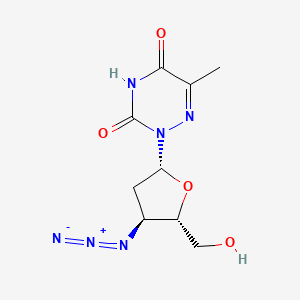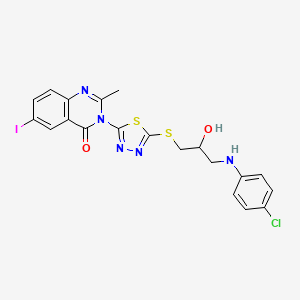
1-Ethylquinolin-1-ium;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylquinolin-1-ium;hydroiodide, also known as 1-ethylquinolinium iodide, is an organic compound belonging to the quinoline family. It is characterized by its light yellow to orange crystalline appearance and is known for its hygroscopic nature. The compound has a molecular formula of C11H12IN and a molecular weight of 285.12 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethylquinolin-1-ium;hydroiodide is typically synthesized through the reaction of 1-ethylquinoline with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}9\text{H}7\text{N} + \text{HI} \rightarrow \text{C}{11}\text{H}{12}\text{IN} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 1-ethylquinoline is reacted with hydroiodic acid. The reaction mixture is then subjected to purification processes such as crystallization and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethylquinolin-1-ium;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form 1-ethylquinoline.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 1-Ethylquinoline.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethylquinolin-1-ium;hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-ethylquinolin-1-ium;hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. For example, in biological systems, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Quinaldine Red: A similar compound used as a dye and in analytical chemistry.
1-Ethylquinolinium Bromide: Another quinoline derivative with similar properties but different halide ion.
1-Methylquinolinium Iodide: A methyl-substituted analogue with distinct chemical behavior.
Uniqueness: 1-Ethylquinolin-1-ium;hydroiodide is unique due to its specific iodide ion, which imparts distinct reactivity and solubility properties compared to its bromide or chloride counterparts. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C11H13IN+ |
|---|---|
Molekulargewicht |
286.13 g/mol |
IUPAC-Name |
1-ethylquinolin-1-ium;hydroiodide |
InChI |
InChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1; |
InChI-Schlüssel |
PMYUGMDDIBOXQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=CC=CC2=CC=CC=C21.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




